2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

PPAR agonism Structure-activity relationship Sulfonylthiadiazole

2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole (CAS 1105246-32-9) is a synthetic small molecule belonging to the sulfonylthiadiazole class, characterized by a 1,3,4-thiadiazole core, a cyclopropyl substituent at the 2-position, and a 4-methoxyphenylsulfonyl-piperidine moiety. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, and sulfonylthiadiazoles have been identified as potent partial dual agonists of peroxisome proliferator-activated receptors (PPAR) γ/δ, with lead compounds demonstrating low nanomolar EC₅₀ values.

Molecular Formula C17H21N3O3S2
Molecular Weight 379.49
CAS No. 1105246-32-9
Cat. No. B2427847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
CAS1105246-32-9
Molecular FormulaC17H21N3O3S2
Molecular Weight379.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4
InChIInChI=1S/C17H21N3O3S2/c1-23-14-4-6-15(7-5-14)25(21,22)20-10-8-13(9-11-20)17-19-18-16(24-17)12-2-3-12/h4-7,12-13H,2-3,8-11H2,1H3
InChIKeyIETWCRONJQRSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole (CAS 1105246-32-9): Structural and Pharmacophoric Baseline for Procurement


2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole (CAS 1105246-32-9) is a synthetic small molecule belonging to the sulfonylthiadiazole class, characterized by a 1,3,4-thiadiazole core, a cyclopropyl substituent at the 2-position, and a 4-methoxyphenylsulfonyl-piperidine moiety [1]. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, and sulfonylthiadiazoles have been identified as potent partial dual agonists of peroxisome proliferator-activated receptors (PPAR) γ/δ, with lead compounds demonstrating low nanomolar EC₅₀ values [2]. The compound's molecular formula is C₁₇H₂₁N₃O₃S₂ with a molecular weight of 379.49 g/mol [1].

Why In-Class Substitution of 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole Carries Procurement Risk


Within the sulfonylthiadiazole series, even minor structural modifications produce substantial differences in potency, receptor subtype selectivity, and partial vs. full agonism profiles. The Keil et al. (2011) study demonstrated that the replacement of a hydrogen-bonding motif introduced conformational constraints that shifted PPARδ EC₅₀ values from micromolar to low nanomolar ranges [1]. The target compound features two critical pharmacophoric variables—the electron-rich 4-methoxyphenyl sulfonyl group and the cyclopropyl moiety—which are absent in simpler analogs. The cyclopropyl group imposes conformational rigidity and fills a hydrophobic subpocket identified in PPARδ crystal structures [1]. Substituting this compound with a generic 1,3,4-thiadiazole or a differently substituted sulfonylpiperidine analog without equivalent validation data risks introducing uncharacterized changes in target engagement, selectivity, and downstream biological outcomes.

Quantitative Differentiation Evidence for 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole Relative to Closest Structural Analogs


Sulfonyl Substituent Electronic Modulation: 4-Methoxyphenyl vs. 3,4-Dimethylphenyl and Propylsulfonyl Analogs

The 4-methoxyphenyl sulfonyl group in the target compound provides distinct electronic properties compared to alkyl sulfonyl and dimethylphenyl analogs. In the broader sulfonylthiadiazole series, the nature of the sulfonyl substituent directly modulates hydrogen-bond acceptor capacity and target protein interactions [1]. The methoxy oxygen serves as an additional hydrogen-bond acceptor, which can stabilize interactions with polar residues in the binding pocket. The closest analogs—2-cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole and 2-cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole—lack this hydrogen-bond acceptor capability, which may alter binding affinity and selectivity profiles [2]. However, no direct comparative biological data for these specific compounds are available in the admissible literature.

PPAR agonism Structure-activity relationship Sulfonylthiadiazole

Cyclopropyl vs. Benzyl Substitution at the Thiadiazole 2-Position: Conformational and Steric Impact

The cyclopropyl group at the thiadiazole 2-position imposes conformational rigidity and occupies a sterically constrained subpocket. In the Keil et al. (2011) optimization campaign, introducing conformational constraints was a key strategy that shifted potency from micromolar to nanomolar ranges [1]. A close analog, 2-Benzyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole, incorporates a flexible benzyl group in place of cyclopropyl, which is expected to adopt a different conformational ensemble and may not optimally fill the hydrophobic subpocket [2]. No direct comparative binding or functional assay data are currently published for these specific compounds.

Conformational constraint Ligand efficiency Thiadiazole SAR

Piperidine 4-yl vs. 3-yl Linker Geometry: Impact on Sulfonyl Group Vector and Target Engagement

The target compound features a piperidine 4-yl linkage connecting the thiadiazole core to the sulfonyl group, establishing a specific vector angle and distance. In contrast, 2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole and 2-Benzyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole use a piperidine 3-yl linkage [1]. In the broader sulfonylthiadiazole class, the spatial positioning of the sulfonyl group relative to the thiadiazole core is critical for establishing the unusual binding mode that does not directly engage the AF-2 activation helix, a feature linked to the desired partial agonism profile [2]. No quantitative comparative data currently exist for the 4-yl vs. 3-yl substitution in the context of the 4-methoxyphenylsulfonyl series.

Linker geometry Binding mode Sulfonylpiperidine SAR

Thiadiazole vs. Oxadiazole Core Heterocycle: Bioisosteric Replacement and Pharmacological Implications

The target compound contains a 1,3,4-thiadiazole core, whereas a closely related compound—2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole—substitutes sulfur with oxygen [1]. In the PPAR agonist field, the thiadiazole sulfur atom participates in a novel subpocket interaction revealed by X-ray crystallography, which becomes accessible only after moderate conformational rearrangement of the receptor [2]. The oxadiazole analog, with its smaller, more electronegative oxygen, is unlikely to replicate this specific interaction. While no direct head-to-head data are available for this specific pair, the thiadiazole series in the Keil et al. study achieved low nanomolar potency (e.g., compound 20a: PPARδ EC₅₀ = 1.6 nM, PPARγ EC₅₀ = 336 nM), far exceeding typical oxadiazole-based PPAR modulators [2].

Bioisosterism Heterocyclic chemistry PPAR modulator

Research and Industrial Application Scenarios for 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole


PPAR γ/δ Dual Partial Agonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

As part of the sulfonylthiadiazole chemotype validated for dual PPAR γ/δ partial agonism, this compound can serve as a scaffold for systematic SAR exploration. The sulfonylthiadiazole series has produced compounds with PPARδ EC₅₀ values as low as 1.6 nM and demonstrated in vivo efficacy in two chronic mouse models, modifying lipids and preventing overt diabetes in db/db mice [1]. The target compound, with its specific combination of 4-methoxyphenyl sulfonyl, cyclopropyl, and piperidine 4-yl features, represents a distinct SAR vector within this chemical space.

X-ray Crystallography and Binding Mode Studies of Novel PPARδ Subpocket Interactions

The sulfonylthiadiazole class exhibits an unusual binding mode in PPARδ where the thiadiazole moiety fills a novel subpocket accessible after moderate conformational rearrangement, and the ligand does not directly interact with residues from the AF-2 activation helix—a feature linked to partial agonism [1]. The target compound's cyclopropyl group and 4-methoxyphenyl sulfonyl substituent offer distinct crystallographic probes for elucidating the structural determinants of partial vs. full PPAR agonism.

Chemical Biology Tool Compound for Dissecting PPARδ-Mediated Metabolic Pathways

High-potency, partial PPARδ agonists from the sulfonylthiadiazole class have been validated as valuable pharmacological tools for elucidating the complex roles of dual PPAR γ/δ agonism in metabolic syndrome [1]. The target compound's structural features align with this validated chemotype, positioning it as a candidate tool compound for pathway dissection studies where partial agonism is desired over full agonism to potentially mitigate side effects such as edema and weight gain observed with selective PPARγ full agonists like rosiglitazone [1].

Comparative Heterocyclic Scaffold Evaluation in Medicinal Chemistry Programs

The target compound is part of a broader family including 1,3,4-thiadiazole and 1,3,4-oxadiazole variants with identical peripheral substitution [2]. It serves as the sulfur-containing representative for systematic evaluation of heteroatom effects on potency, selectivity, metabolic stability, and toxicity in PPAR or other target-based drug discovery programs, where the thiadiazole core has been shown to provide unique binding interactions not achievable with oxadiazole isosteres [1].

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